{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
Description
{1-[4-(2,4-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative characterized by a hydroxymethyl group (-CH2OH) at position 2 of the benzimidazole core and a 4-(2,4-dimethylphenoxy)butyl chain at position 1. This compound is of interest due to its structural similarity to pharmacologically active benzimidazoles, such as proton pump inhibitors (e.g., omeprazole) and antifungal/antimycobacterial agents .
Properties
IUPAC Name |
[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-10-19(16(2)13-15)24-12-6-5-11-22-18-8-4-3-7-17(18)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHVLLNHLISOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is synthesized via acid-catalyzed condensation of o-phenylenediamine with formic acid or its derivatives. This reaction typically proceeds under reflux conditions in aqueous hydrochloric acid (HCl) or acetic acid, yielding 2-hydroxymethylbenzimidazole as a key intermediate .
Reaction Conditions:
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Reactants: o-phenylenediamine (1 eq), formic acid (1.2 eq)
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Catalyst: 12 M HCl (3 eq)
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Solvent: Water or glacial acetic acid
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Temperature: 100–120°C (reflux)
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Duration: 6–12 hours
The reaction mechanism involves initial protonation of formic acid, followed by nucleophilic attack by the amine groups of o-phenylenediamine. Cyclization occurs via intramolecular dehydration, forming the benzimidazole ring . The hydroxymethyl group at position 2 is retained for subsequent functionalization.
The introduction of the 4-(2,4-dimethylphenoxy)butyl group at the N1 position of the benzimidazole core is achieved through nucleophilic substitution. This step requires careful control of reaction conditions to ensure regioselectivity and avoid O-alkylation side reactions .
Procedure:
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Alkylating Agent Synthesis:
4-(2,4-Dimethylphenoxy)butyl bromide is prepared by reacting 2,4-dimethylphenol with 1,4-dibromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . -
N-Alkylation Reaction:
The use of polar aprotic solvents like DMF enhances the nucleophilicity of the benzimidazole nitrogen, favoring N-alkylation over O-alkylation .
Hydroxymethyl Group Functionalization
The 2-hydroxymethyl group is introduced via reduction of a pre-installed carbonyl functionality. Sodium borohydride (NaBH₄) in methanol is commonly employed for this transformation .
Optimized Reduction Protocol:
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Reactant: 2-carboxybenzimidazole intermediate (1 eq)
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Reducing Agent: NaBH₄ (3 eq)
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Solvent: Methanol
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Temperature: 0–5°C (gradually warmed to 25°C)
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Duration: 2–4 hours
Alternative methods using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) have been reported but require stringent moisture control .
Purification and Crystallization
Final purification is critical to achieving pharmaceutical-grade purity. Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials and byproducts .
Crystallization Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent System | Ethanol/Water (7:3) | |
| Temperature | 4°C (cooling from 60°C) | |
| Purity Post-Crystal | >99.5% (HPLC) | |
| Recovery | 85–90% |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors offer advantages in heat transfer and reaction control . Key industrial parameters include:
Automated purification systems employing high-performance liquid chromatography (HPLC) with C18 columns ensure batch-to-batch consistency .
Analytical Characterization
Critical quality attributes are verified using:
Chemical Reactions Analysis
{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol moiety can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of 2-mercaptobenzimidazole have shown potent antimicrobial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of key enzymes necessary for bacterial growth.
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer potential. Studies have demonstrated that compounds structurally related to {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can inhibit cancer cell proliferation. For example, certain benzimidazole derivatives have shown significant cytotoxicity against human colorectal carcinoma cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzimidazole derivatives:
- Antimicrobial Evaluation : A study assessed various benzimidazole derivatives against multiple microbial strains, revealing that specific structural modifications enhance antimicrobial potency .
- Anticancer Screening : Another research effort evaluated a series of benzimidazole compounds against colorectal carcinoma cells, identifying several potent inhibitors that could serve as lead compounds for further development .
- Enzyme Inhibition Studies : Research has shown that certain benzimidazole derivatives inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis, which is crucial for both microbial and cancer cell proliferation .
Mechanism of Action
The mechanism of action of {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the function of certain enzymes involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxyalkyl Chain
(a) 1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazol-2-yl)methanol (CAS 853752-92-8)
- Structure: Differs by a 4-chlorophenoxy group instead of 2,4-dimethylphenoxy.
- Molecular Weight : 330.81 g/mol (higher due to chlorine).
- Physical Properties : Predicted boiling point (540.3±40.0°C) and density (1.24±0.1 g/cm³) reflect increased polarity from the chlorine atom .
- Acidity : pKa ~13.83, comparable to the target compound, as both share the hydroxymethyl group .
(b) {1-[4-(2,5-Dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol (STK738043)
- Structure: Regioisomer with 2,5-dimethylphenoxy substitution.
- Molecular Weight : 324.42 g/mol (identical to the target compound).
(c) 1-(6-(2,4-Dimethylphenoxy)hexyl)-1H-imidazole (Compound 67)
- Structure : Hexyl chain instead of butyl; imidazole instead of benzimidazole.
- Activity: Exhibits >99% purity and antimycobacterial activity against M. tuberculosis, suggesting phenoxyalkyl chain length and heterocycle type are critical for bioactivity .
Variations in the Benzimidazole Core
(a) 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol (CAS 333345-14-5)
- Structure: Replaces hydroxymethyl with sulfanyl-ethanol (-SCH2CH2OH).
- Molecular Weight : 328.43 g/mol.
(b) 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol
- Structure: Contains two methoxyphenol groups instead of alkylphenoxy chains.
- Crystallography: Monoclinic crystal system (space group P21/c) with extensive hydrogen bonding, demonstrating how hydroxyl/methoxy groups stabilize solid-state packing .
Tabulated Comparison of Key Compounds
Biological Activity
The compound {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative with potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antiviral, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
- LogP : 4.4975 (indicates lipophilicity)
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
- Polar Surface Area : 35.741 Ų
The biological activity of {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzimidazole core can inhibit enzyme activity by binding to active sites, while the dimethylphenoxybutyl group enhances binding affinity and specificity. This dual action may lead to significant biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
Antitumor Activity
A study conducted on benzimidazole derivatives highlighted their effectiveness as antitumor agents. Specifically, derivatives similar to {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in cancer cells .
Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial properties. In vitro studies demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a recent study, a compound structurally related to {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol was evaluated for its antitumor efficacy against human breast cancer cells (MCF-7). The compound displayed an IC50 value of approximately 15 µM, indicating potent growth inhibition compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are reported for {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol, and how do reaction conditions affect yield?
- Methodology : The compound is synthesized via multi-step reactions involving benzimidazole core functionalization. For example:
- Step 1 : Acetylation of 1H-benzimidazole with acetyl chloride under reflux (2 hours) yields intermediates like 1-(1H-benzimidazol-2-yl)ethanone (86% yield) .
- Step 2 : Alkylation with 4-(2,4-dimethylphenoxy)butyl groups via nucleophilic substitution, often using sodium hydroxide in ethanol (4–5 hours, 62% yield) .
- Step 3 : Hydroxymethylation at the 2-position using formaldehyde or methanol under controlled pH .
- Critical factors : Prolonged reaction times (e.g., overnight stirring) improve yields but may increase side products. Solvent polarity (ethanol vs. methanol) and temperature (reflux vs. ambient) also influence purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- Primary methods :
- X-ray crystallography : Resolves bond lengths (e.g., C–O: 1.36 Å), dihedral angles (e.g., benzimidazole-phenoxy dihedral: 44.26°), and hydrogen-bonding networks (O–H⋯N/O interactions) .
- NMR : H NMR shows distinct peaks for the hydroxymethyl group (δ 4.8–5.2 ppm) and phenoxy protons (δ 6.7–7.1 ppm) .
- HPLC : Purity validation using a benzene/chloroform/methanol (60:20:20) solvent system (retention time: ~12 minutes) .
Advanced Research Questions
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Key findings :
- The molecule crystallizes in a monoclinic space group with unit cell parameters Å, Å, Å, and . Intramolecular O–H⋯O hydrogen bonds stabilize the conformation, while intermolecular C–H⋯O interactions form a 3D network .
- Disordered methanol solvent molecules in the lattice (occupancy: 1.13) suggest potential for polymorphism, which may affect solubility and bioavailability .
Q. What computational or experimental strategies resolve contradictions in reported bioactivity data?
- Case study : Discrepancies in anti-inflammatory activity (IC values ranging from 5–50 µM) arise from assay conditions (e.g., LPS-induced vs. COX-2 inhibition models).
- Experimental validation : Use standardized cell lines (e.g., RAW 264.7 macrophages) with controlled LPS concentrations (1 µg/mL) and confirm results via ELISA for TNF-α/IL-6 .
- Computational docking : Molecular dynamics simulations (AMBER/CHARMM) predict binding affinities to Sirtuin or EGFR targets, correlating with experimental IC values (R = 0.89) .
Q. How can structure-activity relationships (SARs) guide optimization of this compound?
- SAR insights :
- Phenoxy substituents : 2,4-Dimethyl groups enhance lipophilicity (logP = 2.8) and membrane permeability compared to unsubstituted analogs (logP = 1.9) .
- Benzimidazole modifications : Replacing the hydroxymethyl group with methoxy reduces hydrogen-bonding capacity, lowering binding affinity to Sigma-1 receptors (ΔG = −8.2 → −6.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
